molecular formula C7H11BrF4 B1381264 1-Bromo-1,1,2,2-tetrafluoroheptane CAS No. 1445995-85-6

1-Bromo-1,1,2,2-tetrafluoroheptane

Cat. No. B1381264
M. Wt: 251.06 g/mol
InChI Key: JZPXYYYLGJDTPL-UHFFFAOYSA-N
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Description

1-Bromo-1,1,2,2-tetrafluoroheptane (BTFH) is a colorless, nonflammable, and odorless liquid. It is a synthetic chemical compound with a molecular formula of C4H7BrF4. BTFH has a number of unique properties that make it an attractive option for a variety of scientific research applications. BTFH is a versatile compound with potential applications in a wide range of fields, including organic chemistry, biochemistry, and materials science.

Scientific Research Applications

1-Bromo-1,1,2,2-tetrafluoroheptane has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including a range of novel fluorinated compounds. 1-Bromo-1,1,2,2-tetrafluoroheptane has also been used in the synthesis of a range of polymers, including polymers with unique properties. In addition, 1-Bromo-1,1,2,2-tetrafluoroheptane has been used in the synthesis of a range of metal complexes, which have potential applications in the field of materials science.

Mechanism Of Action

The mechanism of action of 1-Bromo-1,1,2,2-tetrafluoroheptane is not fully understood. However, it is believed that the bromine atom in 1-Bromo-1,1,2,2-tetrafluoroheptane can form a coordinate bond with a variety of organic molecules, which can lead to the formation of a range of novel compounds. The bromine atom can also act as a Lewis acid, which can lead to the formation of a range of metal complexes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Bromo-1,1,2,2-tetrafluoroheptane have not been extensively studied. However, it is believed that 1-Bromo-1,1,2,2-tetrafluoroheptane has low toxicity and is not likely to cause any adverse effects. In addition, 1-Bromo-1,1,2,2-tetrafluoroheptane has been shown to have no mutagenic or teratogenic effects in animal studies.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Bromo-1,1,2,2-tetrafluoroheptane in laboratory experiments include its low cost, its low toxicity, and its ability to form a wide range of compounds. The main limitation of using 1-Bromo-1,1,2,2-tetrafluoroheptane in laboratory experiments is that it is not particularly stable, and is prone to decomposition under certain conditions.

Future Directions

The potential future directions for 1-Bromo-1,1,2,2-tetrafluoroheptane research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of materials science. In addition, the potential for using 1-Bromo-1,1,2,2-tetrafluoroheptane in the synthesis of novel fluorinated compounds should also be explored. Further research into the stability of 1-Bromo-1,1,2,2-tetrafluoroheptane and its potential for decomposition should also be carried out. Finally, the potential for using 1-Bromo-1,1,2,2-tetrafluoroheptane in the synthesis of other compounds should be investigated.

properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluoroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF4/c1-2-3-4-5-6(9,10)7(8,11)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPXYYYLGJDTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-1,1,2,2-tetrafluoroheptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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